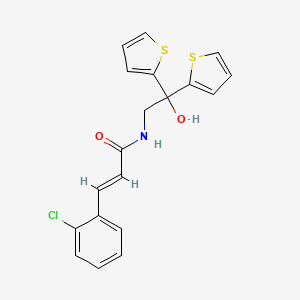
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H16ClNO2S2 and its molecular weight is 389.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acrylamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies.
- Molecular Formula : C19H16ClNO2S2
- Molecular Weight : 389.9 g/mol
- CAS Number : 2035007-66-8
The compound's biological activity is primarily attributed to its structural features, including the presence of thiophene rings which facilitate interactions with biological macromolecules. These interactions can lead to the inhibition of various enzymes and receptors involved in cell signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression and cell cycle progression .
- Antiproliferative Effects : Studies have shown that related compounds exhibit significant antiproliferative activity against cancer cell lines, suggesting that this compound may share similar properties .
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects, particularly against Gram-positive bacteria .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds.
Anticancer Activity
A study on structurally similar compounds indicated that they possess significant antiproliferative properties against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range, indicating strong inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4a | A549 | 0.5 | HDAC Inhibition |
| 5a | MCF-7 | 0.8 | Apoptosis Induction |
| 7b | HeLa | 0.3 | Cell Cycle Arrest |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were determined for various strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 4.0 |
| Pseudomonas aeruginosa | 8.0 |
Case Studies
-
Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of a related compound in xenograft models of lung cancer, demonstrating significant tumor reduction compared to controls .
- Findings : The compound induced apoptosis and inhibited tumor growth by modulating apoptotic pathways.
- Antimicrobial Resistance Study : Another study explored the synergistic effects of this compound with existing antibiotics against resistant strains of bacteria . The combination therapy resulted in lower MIC values than those observed for either agent alone.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c20-15-6-2-1-5-14(15)9-10-18(22)21-13-19(23,16-7-3-11-24-16)17-8-4-12-25-17/h1-12,23H,13H2,(H,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIHEMYGMFCLO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














